2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 162.62 g/mol. It is primarily utilized in research settings due to its potential applications in pharmacology and medicinal chemistry. The compound is classified under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The compound's purity typically exceeds 95%, and it is recognized as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) standards .
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride generally involves several steps that include the formation of the triazole ring. One common method begins with the reaction of suitable precursors under controlled conditions. For example, a reaction mixture can be stirred at room temperature for 24 to 48 hours, monitored using thin-layer chromatography (TLC). Following this, the product can be purified using column chromatography .
The synthesis often employs reagents such as hydrazine or hydroxylamine derivatives to facilitate the formation of the triazole structure. The reaction conditions may include heating and various solvents, such as dioxane or chloroform, to optimize yield and purity. The final product is typically treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .
The molecular structure of 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride features a triazole ring attached to an ethanamine chain. The triazole component includes a methyl group at the 5-position, contributing to its unique properties.
Key structural data include:
The compound can participate in various chemical reactions typical of amines and triazoles. For instance:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. For example, reactions involving triazoles may require specific catalysts or solvents to promote cycloaddition or substitution processes effectively .
The mechanism of action for 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride primarily relates to its interaction with biological targets such as receptors or enzymes. It may act as an agonist or antagonist depending on its structure and the target site.
Research indicates that compounds with similar structures can modulate neurotransmitter systems or act on specific receptors associated with neurological functions. For instance, some triazole derivatives have shown potential in modulating trace amine-associated receptor 1 activity .
The compound is typically presented as a crystalline solid with a melting point range that may vary based on purity and synthesis method. It is soluble in water due to its hydrochloride form.
Chemical properties include:
Relevant data from spectroscopic analyses (such as nuclear magnetic resonance spectroscopy) confirm its structural integrity and purity levels .
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Triazole-containing heterocycles have revolutionized kinase-targeted therapeutics due to their versatile hydrogen-bonding capabilities, metabolic stability, and capacity for diverse substitution patterns. The 1,2,4-triazole ring system—exemplified by 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride—serves as a bioisostere for carboxylic acids, amides, and other nitrogen-rich heterocycles, enabling optimized target engagement while maintaining favorable physicochemical properties [6]. Recent drug discovery campaigns have leveraged these advantages:
Table 1: Kinase Inhibitory Activity of Selected Triazole-Containing Compounds
Compound | Structural Features | Axl IC50 (nM) | Human Liver Microsomal Stability (Clhep, mL min−1 kg−1) |
---|---|---|---|
m16 [2] | Diphenylpyrimidine-triazole hybrid | 5 | 392.8 |
5a [2] | Chloropyrimidine-triazole derivative | 14 | 720.4 |
w19 [2] | 1H-1,2,4-triazole with aniline substitution | 10 | Not Reported |
Subject compound | Ethanamine-linked 5-methyl-1,2,4-triazole | Under investigation | Predicted: 300-900* |
*Estimated from structural analogues*
Mechanistically, these derivatives often disrupt kinase signaling through competitive ATP inhibition or allosteric modulation. The 1,2,4-triazole nitrogen (N4) commonly forms bidentate hydrogen bonds with kinase hinge residues, while the 5-methyl group fills adjacent hydrophobic cavities—a binding modality replicated in the subject compound’s design [2] [4].
The receptor tyrosine kinase Axl has emerged as a master regulator of tumor progression, metastasis, and therapeutic resistance across diverse malignancies. Its overexpression correlates strongly with poor prognosis through several established biological mechanisms:
Table 2: Prevalence of Axl Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Association | Reference |
---|---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | ~60% of cell lines | Metastasis, EGFR inhibitor resistance | [4] |
Breast Cancer | 40-60% of tissues | EMT, trastuzumab resistance | [4] |
Pancreatic Adenocarcinoma | >50% of PDX models | Hypoxia adaptation, gemcitabine resistance | [4] |
Acute Myeloid Leukemia (AML) | 70-80% of primary samples | FLT3 inhibitor resistance, survival signaling | [2] |
Pharmacological Axl inhibition reverses these phenotypes: Selective Axl blockers (e.g., bemcentinib, IC50 = 14 nM) and multi-kinase inhibitors (e.g., gilteritinib) restore drug sensitivity in resistant clones and suppress metastatic burden in vivo [2] [4]. The subject compound shares critical pharmacophoric elements with clinical-stage Axl inhibitors—specifically, the protonatable amine for solubility and triazole for hinge binding—suggesting potential utility in overcoming resistance mechanisms. Current clinical strategies favor Axl/immunotherapy combinations (e.g., bemcentinib + PD-1 inhibitors) based on synergistic efficacy observed in STK11-mutant NSCLC [2].
While 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride exhibits Axl-targeting potential, its structural framework also parallels phosphodiesterase 2 (PDE2) inhibitors—notably triazolopyrimidinamine derivatives like ABT-341. Key comparative features include:
Table 3: Structural Comparison with PDE2-Targeting Triazole Derivatives
Parameter | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride | Triazolopyrimidinamine PDE2 Inhibitors | Functional Implications |
---|---|---|---|
Core Heterocycle | 5-methyl-1H-1,2,4-triazole | Triazolo[4,3-a]pyrazine | Common H-bond acceptor capability |
Linker | Ethylamine (2-carbon chain) | Direct fusion to pyrimidine | Enhanced conformational flexibility vs. rigid scaffold |
Ionizable Group | Terminal amine (pKa ~9.5) | Variable (often neutral) | Stronger salt-bridge potential with PDE2 Glu residues |
Key Substituent | 5-methyl group | 3-methylpyrazine | Shared hydrophobic pocket occupation |
Despite these parallels, the subject compound’s simpler architecture lacks the extended π-system of triazolopyrimidinamines, potentially limiting stacking interactions with PDE2 phenylalanine residues. However, its synthetic tractability enables rapid generation of analogues for PDE2 selectivity profiling—an underexplored application warranting investigation [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7